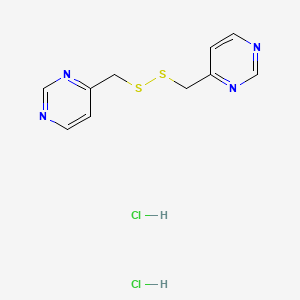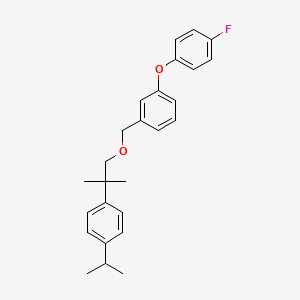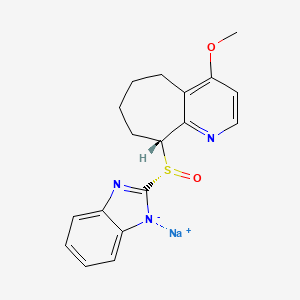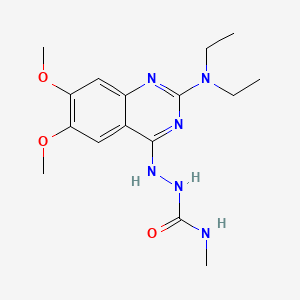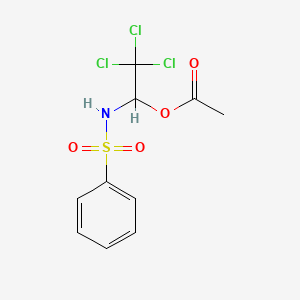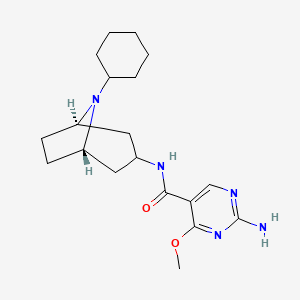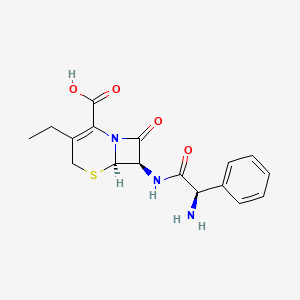
3-Ethyl-3-demethyl cephalexin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-demethyl cephalexin is a derivative of cephalexin, a first-generation cephalosporin antibiotic. Cephalexin is widely used to treat bacterial infections by inhibiting bacterial cell wall synthesis. The modification of cephalexin to this compound aims to enhance its pharmacological properties and broaden its spectrum of activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-demethyl cephalexin involves the modification of the cephalexin molecule. The process typically starts with the cephalexin core structure, followed by the introduction of ethyl and demethyl groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired modifications.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-3-demethyl cephalexin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing specific functional groups with others, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in the presence of solvents like ethanol.
Substitution: Halogens, under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Aplicaciones Científicas De Investigación
3-Ethyl-3-demethyl cephalexin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on antibiotic activity.
Biology: Investigated for its potential to inhibit bacterial growth and biofilm formation.
Medicine: Explored as a potential treatment for bacterial infections resistant to traditional cephalosporins.
Industry: Utilized in the development of new antibacterial agents and drug delivery systems .
Propiedades
| 36114-06-4 | |
Fórmula molecular |
C17H19N3O4S |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19N3O4S/c1-2-9-8-25-16-12(15(22)20(16)13(9)17(23)24)19-14(21)11(18)10-6-4-3-5-7-10/h3-7,11-12,16H,2,8,18H2,1H3,(H,19,21)(H,23,24)/t11-,12-,16-/m1/s1 |
Clave InChI |
ROWVDSPISMEZGR-XHBSWPGZSA-N |
SMILES isomérico |
CCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O |
SMILES canónico |
CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


